molecular formula C15H20N2O3 B12903169 N'-(4-Propoxyphenyl)-5-methyl-5,6-dihydrouracil CAS No. 62554-12-5

N'-(4-Propoxyphenyl)-5-methyl-5,6-dihydrouracil

Cat. No.: B12903169
CAS No.: 62554-12-5
M. Wt: 276.33 g/mol
InChI Key: FUOJSAGKFGAMRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(4-Propoxyphenyl)-5-methyl-5,6-dihydrouracil is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a propoxyphenyl group attached to a dihydrouracil core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Propoxyphenyl)-5-methyl-5,6-dihydrouracil typically involves a multi-step process. One common method includes the reaction of 4-propoxyphenylamine with methyl acetoacetate under acidic conditions to form an intermediate. This intermediate is then cyclized to produce the desired dihydrouracil derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of N’-(4-Propoxyphenyl)-5-methyl-5,6-dihydrouracil may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Propoxyphenyl)-5-methyl-5,6-dihydrouracil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions are common, where the propoxyphenyl group can be substituted with other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N’-(4-Propoxyphenyl)-5-methyl-5,6-dihydrouracil has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(4-Propoxyphenyl)-5-methyl-5,6-dihydrouracil involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For example, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Propoxyphenyl)-5-methyl-5,6-dihydrouracil
  • N-(4-Propoxyphenyl)-5-methyluracil
  • N-(4-Propoxyphenyl)-5,6-dihydrouracil

Uniqueness

N’-(4-Propoxyphenyl)-5-methyl-5,6-dihydrouracil is unique due to its specific substitution pattern and the presence of the propoxyphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

62554-12-5

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

5-methyl-1-[(4-propoxyphenyl)methyl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C15H20N2O3/c1-3-8-20-13-6-4-12(5-7-13)10-17-9-11(2)14(18)16-15(17)19/h4-7,11H,3,8-10H2,1-2H3,(H,16,18,19)

InChI Key

FUOJSAGKFGAMRV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CN2CC(C(=O)NC2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.